3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione 3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.: 791717-23-2
VCID: VC6832892
InChI: InChI=1S/C15H12ClN3S/c16-12-6-4-5-11(9-12)10-14-17-18-15(20)19(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20)
SMILES: C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)Cl
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.79

3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

CAS No.: 791717-23-2

Cat. No.: VC6832892

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.79

* For research use only. Not for human or veterinary use.

3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione - 791717-23-2

Specification

CAS No. 791717-23-2
Molecular Formula C15H12ClN3S
Molecular Weight 301.79
IUPAC Name 3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12ClN3S/c16-12-6-4-5-11(9-12)10-14-17-18-15(20)19(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20)
Standard InChI Key IMUQZUCONZAZAA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₆H₁₂ClN₃S and a molecular weight of 313.80 g/mol (calculated from PubChem data ). Its IUPAC name, 3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione, reflects the substitution pattern: a 3-chlorophenylmethyl group at position 3, a phenyl group at position 4, and a thione moiety at position 5. The SMILES string Clc1cccc(c1)Cc2nnc(s2)N3C4=CC=CC=C4 encodes this structure .

Crystallographic Insights

X-ray diffraction studies of analogous triazole-thiones reveal a planar triazole ring (root-mean-square deviation: 0.0057 Å) with slight deviations at the thione sulfur (0.084 Å) and adjacent carbon atoms . The thione form is confirmed by the S–C bond length of 1.6847(13) Å, which is consistent with double-bond character . The 3-chlorophenyl and phenyl substituents introduce steric bulk, creating a dihedral angle of 47.45(7)° between the triazole and aromatic rings .

Table 1: Crystallographic Data for Analogous Triazole-Thiones

ParameterValueSource
Crystal systemMonoclinic
Space groupP2₁/ c
Unit cell dimensions (Å)a = 6.0155(1), b = 14.1062(1), c = 10.1990(1)
Unit cell angle (β)98.871(1)°
S–C bond length (Å)1.6847(13)

Synthesis and Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal gravimetric analysis of similar derivatives indicates stability up to 220°C, with decomposition onset at higher temperatures .

Biological Activities and Mechanisms

Antimicrobial Efficacy

1,2,4-Triazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . The 3-chlorophenyl group enhances lipophilicity, facilitating membrane penetration .

Table 2: Predicted Binding Affinities for Triazole-Thiones

Target ProteinΔG (kcal/mol)Source
CDK2−9.2
COX-2 (anti-inflammatory)−8.5
EGFR (anticancer)−7.9

Pharmacokinetic and Toxicological Profiles

ADME Properties

Computational models (e.g., SwissADME) suggest moderate bioavailability (56%) due to moderate lipophilicity (LogP = 2.8) . The compound is predicted to cross the blood-brain barrier, indicating potential CNS applications .

Toxicity Risks

Applications and Future Directions

Drug Development

The compound’s dual antimicrobial and anticancer activity positions it as a lead candidate for hybrid therapeutics. Structure-activity relationship (SAR) studies recommend:

  • Electron-withdrawing substituents (e.g., -Cl, -F) at the phenyl ring to enhance target affinity .

  • PEGylation of the thione moiety to improve aqueous solubility .

Material Science

Triazole-thiones serve as ligands in coordination polymers. The 3-chlorophenyl variant could stabilize metal-organic frameworks (MOFs) for gas storage applications .

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